molecular formula C5H9F3O B2904119 5,5,5-Trifluoropentan-2-ol CAS No. 352-58-9

5,5,5-Trifluoropentan-2-ol

Cat. No.: B2904119
CAS No.: 352-58-9
M. Wt: 142.121
InChI Key: OEGAPAKHWXFFTQ-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentan-2-ol is an organic compound with the molecular formula C5H9F3O. It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanol chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which influences its reactivity and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentan-2-ol can be synthesized through various methods. One common approach involves the nucleophilic addition of trifluoromethyl compounds to aldehydes or ketones. For instance, the reaction of trifluoroacetaldehyde with a suitable Grignard reagent can yield this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using fluorinated precursors. The process may include steps such as distillation and purification to achieve the desired purity levels. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropentan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to other fluorinated alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or strong acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

5,5,5-Trifluoropentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentan-2-ol is largely influenced by the presence of the trifluoromethyl group. This group affects the electron density distribution within the molecule, altering its reactivity and interactions with other compounds. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    5,5,5-Trifluoropentan-1-ol: Similar in structure but with the hydroxyl group on the first carbon.

    2,2,2-Trifluoroethanol: A shorter chain fluorinated alcohol with different reactivity.

    Hexafluoroisopropanol: Another fluorinated alcohol with distinct properties due to the presence of six fluorine atoms.

Uniqueness: 5,5,5-Trifluoropentan-2-ol is unique due to its specific placement of the trifluoromethyl group and the hydroxyl group on the second carbon. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other fluorinated alcohols may not be suitable .

Properties

IUPAC Name

5,5,5-trifluoropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c1-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGAPAKHWXFFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-58-9
Record name 5,5,5-trifluoropentan-2-ol
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